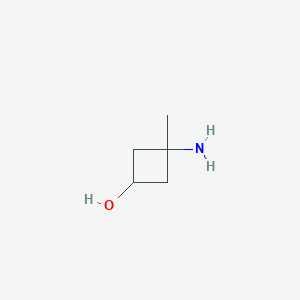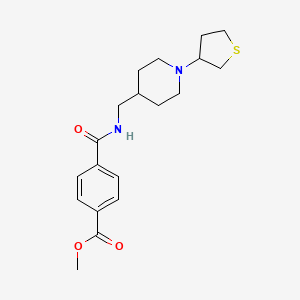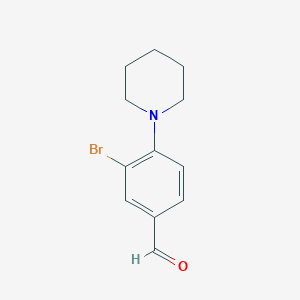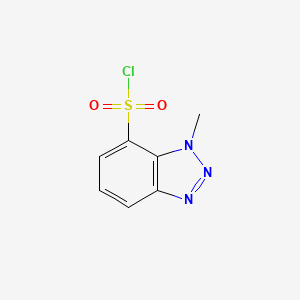
1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide, also known as TFPSC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPSC is a semicarbazide derivative that has a unique molecular structure, making it an attractive candidate for research in drug discovery, biochemistry, and other fields of science. In
Scientific Research Applications
Synthesis of Fluorinated Compounds
The trifluoromethyl group is pivotal in pharmaceuticals, agrochemicals, and materials science due to its ability to impart unique physical and chemical properties . The compound serves as a synthetic intermediate for creating more complex fluorinated entities. Its utility lies in the activation of the C–F bond in the CF3 group, which is a cornerstone for synthesizing a wide array of fluorinated compounds.
C–F Bond Activation
C–F bond activation is a challenging yet crucial task in organic synthesis . The subject compound can be employed in various strategies for C–F bond activation, including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal-catalyzed cycloaddition reactions are essential for constructing cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups . The compound can be used in these reactions to develop new materials with desired properties, such as increased resistance to degradation or altered electrical characteristics.
Radical Trifluoromethylation
Radical trifluoromethylation is a process that introduces the trifluoromethyl group into carbon-centered radical intermediates . This compound can act as a precursor or reagent in such reactions, enabling the synthesis of trifluoromethylated molecules that are increasingly important in various fields.
Pharmaceutical Research
In pharmaceutical research, the introduction of fluorine atoms or trifluoromethyl groups into molecules can significantly alter their biological activity . This compound’s derivatives can be used to synthesize new drug candidates with potential improved efficacy and pharmacokinetic properties.
Agrochemical Development
The trifluoromethyl group’s presence in agrochemicals can enhance their activity and stability . As a versatile intermediate, this compound can be utilized to develop new agrochemicals that are more effective and environmentally friendly.
properties
IUPAC Name |
1-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)8-3-5-9(6-4-8)17-12(21)19-18-11(20)10-2-1-7-22-10/h1-7H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNVOFSSSHIDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2905912.png)

![3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2905915.png)
![3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2905917.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2905918.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2905924.png)

![4-methyl-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2905926.png)




![N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2905933.png)
